Cas no 18217-81-7 (2-methyl-6-[(1e)-1-propen-1-yl]pyrazine)

2-methyl-6-[(1e)-1-propen-1-yl]pyrazine structure
18217-81-7 structure
Product Name:2-methyl-6-[(1e)-1-propen-1-yl]pyrazine
CAS No:18217-81-7
MF:C8H10N2
MW:134.178401470184
CID:1374336
PubChem ID:5371945
Update Time:2025-04-20

2-methyl-6-[(1e)-1-propen-1-yl]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-6-[(1E)-1-propen-1-yl]pyrazine
    • 5-Methyl-2,3'-bipyridyl
    • 6-Methyl-[2,3']Bipyridinyl
    • CTK2G5602
    • AGN-PC-001459
    • 2,3'-Bipyridine, 6-methyl-
    • CHEBI:399515
    • 2-methyl-6-propenyl-pyrazine
    • 2-methyl-6-(pyridin-3-yl)pyridine
    • CHEMBL368048
    • 6-methyl-2,3'-bipyridyl
    • SureCN3609216
    • 2-Methyl-6-(trans-1-propenyl)-pyrazin
    • SureCN5143063
    • 2-Methyl-6-[(E)-1-propenyl]pyrazine
    • SCHEMBL14153948
    • Pyrazine, 2-methyl-6-(1-propenyl)-, (E)-
    • NOBVHXZAVPKZQU-ONEGZZNKSA-N
    • 2-methyl-6-[(1E)-prop-1-en-1-yl]pyrazine
    • 2-Methyl-6-propenyl-(E)-Pyrazine
    • Pyrazine, 2-methyl-6-(1E)-1-propenyl-
    • (E)-2-Methyl-6-(1-propenyl)pyrazine
    • 2-Methyl-6-(1-propenyl)-(e)-Pyrazine
    • 2-Methyl-6-(1-propenyl) pyrazine, trans
    • YZ5LE428BQ
    • 2-Methyl-6-(1(E)-propenyl)-pyrazine
    • 2-methyl-6-propenylpyrazine
    • 2-Methyl-6-(1-propenyl)-pyrazine
    • 104638-11-1
    • 2-Methyl-6-[(1E)-1-propenyl]pyrazine
    • (e)-2-methyl-6-(1-propenyl)-pyrazine
    • UNII-YZ5LE428BQ
    • 18217-81-7
    • CHEBI:179432
    • 2-Methyl-6-(1-propenyl)-(Z)-Pyrazine
    • 2-Methyl-6-(trans-1-propenyl)pyrazine
    • 2-Methyl-6-(1-propenyl)pyrazine, (1E)-
    • 2-methyl-6-[(E)-prop-1-enyl]pyrazine
    • 2-methyl-6-(1-propenyl)pyrazine
    • Pyrazine, 2-methyl-6-propenyl-, (E)-
    • 2-methyl-6-[(1e)-1-propen-1-yl]pyrazine
    • Inchi: 1S/C8H10N2/c1-3-4-8-6-9-5-7(2)10-8/h3-6H,1-2H3/b4-3+
    • InChI Key: NOBVHXZAVPKZQU-ONEGZZNKSA-N
    • SMILES: N1C(=CN=CC=1/C=C/C)C

Computed Properties

  • Exact Mass: 134.0845
  • Monoisotopic Mass: 134.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8A^2
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.007
  • Boiling Point: 198.4°C at 760 mmHg
  • Flash Point: 73.8°C
  • Refractive Index: 1.561
  • PSA: 25.78
  • LogP: 1.81810
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司